molecular formula C6H11O3- B1238455 (R)-2-Hydroxy-4-methylpentanoate

(R)-2-Hydroxy-4-methylpentanoate

Cat. No.: B1238455
M. Wt: 131.15 g/mol
InChI Key: LVRFTAZAXQPQHI-RXMQYKEDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxy-4-methylpentanoate is the anion of (R)-2-hydroxy-4-methylpentanoic acid. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid anion and a 2-hydroxy-4-methylvalerate. It derives from a valerate. It is a conjugate base of a (R)-2-hydroxy-4-methylpentanoic acid.

Properties

Molecular Formula

C6H11O3-

Molecular Weight

131.15 g/mol

IUPAC Name

(2R)-2-hydroxy-4-methylpentanoate

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1/t5-/m1/s1

InChI Key

LVRFTAZAXQPQHI-RXMQYKEDSA-M

Isomeric SMILES

CC(C)C[C@H](C(=O)[O-])O

SMILES

CC(C)CC(C(=O)[O-])O

Canonical SMILES

CC(C)CC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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